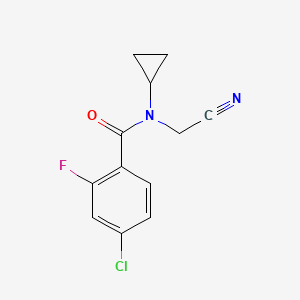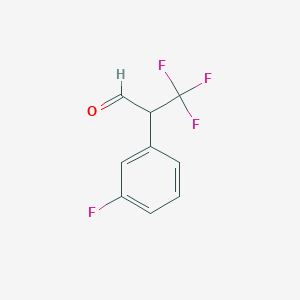![molecular formula C15H21FN4O4S B2516740 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034594-25-5](/img/structure/B2516740.png)
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with its elaborate and multi-functional structure, serves various niche areas in scientific research and industry. Its unique molecular makeup contributes to its utility in multiple fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: This compound is synthesized via a multi-step reaction involving:
The initial reaction of 6-fluoro-3-methyl-2,2-dioxido-benzo[c][1,2,5]thiadiazol-1(3H)-amine with a suitable aldehyde to form an intermediate.
This intermediate undergoes further reaction with ethyleneamine, followed by the formation of the urea derivative.
The final step involves reaction with tetrahydro-2H-pyran-4-yl isocyanate under mild conditions to yield the compound.
Industrial Production Methods: While lab-scale synthesis employs precise stoichiometric control and specific reagents, industrial production might involve optimizations for scalability such as continuous flow chemistry and the use of less hazardous intermediates to ensure safety and cost-efficiency.
Types of Reactions:
Oxidation: This compound undergoes oxidation under certain conditions, involving reagents like potassium permanganate, forming highly oxidized derivatives.
Reduction: It can be reduced, especially at the nitro functional group, using agents like lithium aluminium hydride, yielding amine derivatives.
Substitution: The aromatic and urea functionalities allow for substitution reactions, where halogen groups may be introduced using reagents like halogens and appropriate catalysts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium on carbon, nickel catalysts for hydrogenation reactions.
Major Products:
Oxidized derivatives, reduced amines, halogenated aromatic ureas, depending on the type of reaction it undergoes.
科学的研究の応用
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is employed extensively in:
Chemistry: As a reagent for organic synthesis and catalytic processes.
Biology: As a probe or tag for studying biochemical processes due to its unique fluorescence and reactivity properties.
Medicine: Potential therapeutic applications in treating diseases due to its biochemical activity.
Industry: Used in materials science, particularly in the design of advanced polymers and composites due to its structural characteristics.
作用機序
The compound interacts with various molecular targets through:
Molecular Targets: Enzyme inhibition, receptor binding, and interaction with nucleic acids.
Pathways: Engages in signaling pathways and biochemical cascades, resulting in therapeutic or reactive outcomes.
類似化合物との比較
Compared to other benzo[c][1,2,5]thiadiazol derivatives:
Unique Features: The tetrahydro-2H-pyran-4-yl group adds specificity in interaction, enhancing its biological and chemical reactivity.
Similar Compounds: Compounds such as 1-(2-(6-chloro-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea and similar derivatives with variations in the aromatic substitutions.
In essence, this compound showcases a wide array of functionalities and applications, making it an essential subject of study across various scientific disciplines.
特性
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O4S/c1-19-13-3-2-11(16)10-14(13)20(25(19,22)23)7-6-17-15(21)18-12-4-8-24-9-5-12/h2-3,10,12H,4-9H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIQIGXZBBNCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)

![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)



![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2516665.png)


![3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B2516669.png)
![2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2516671.png)
![N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2516675.png)

![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)
